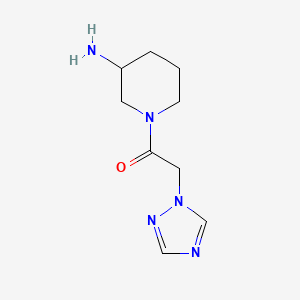
1-(3-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of 209.25 g/mol. The structure features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities.
Antiviral Properties
Research indicates that compounds containing the 1,2,4-triazole ring exhibit antiviral properties. For instance, mercapto-substituted 1,2,4-triazoles have been highlighted for their role in chemoprevention and chemotherapy against cancer and viral infections . The presence of the triazole ring in the compound may enhance its interaction with viral enzymes.
Antiproliferative Effects
The compound has shown promise in antiproliferative assays against human tumor cell lines. For example, similar triazole derivatives have been evaluated for their ability to inhibit cell growth in various cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The triazole moiety may act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Interaction with Cellular Targets : The piperidine group can facilitate binding to specific receptors or proteins within cells, enhancing the compound's efficacy.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry investigated various triazole derivatives for their antiviral activities. The results showed that compounds similar to this compound exhibited significant inhibition against viral replication in vitro .
Antiproliferative Activity Assessment
In another study focusing on antiproliferative effects, derivatives of triazoles were tested on five human tumor cell lines. The findings indicated that certain structural modifications enhanced their cytotoxicity . This suggests that this compound could be further optimized for improved activity.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-8-2-1-3-13(4-8)9(15)5-14-7-11-6-12-14/h6-8H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXNQAVIYDWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















